molecular formula C23H38O4 B1369492 3,5-Bis(octyloxy)benzoic acid CAS No. 87963-85-7

3,5-Bis(octyloxy)benzoic acid

Cat. No. B1369492
CAS RN: 87963-85-7
M. Wt: 378.5 g/mol
InChI Key: RNTPNZPXBSQFKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3,5-Bis(octyloxy)benzoic acid are not available, related compounds have been synthesized through various methods. For instance, hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid, 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), at different pH values were carried out, producing four new bcbob-based 3-D coordination polymers .

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Researchers have explored aromatic carboxylic acids, including derivatives similar to 3,5-Bis(octyloxy)benzoic acid, for their potential in creating lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and are promising in the field of materials science for their light harvesting capabilities (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Liquid Crystal Phase and Photopolymerization

The compound 3,5-Bis(octyloxy)benzoic acid has been utilized in complex formations exhibiting liquid crystal phases. This property is significant in materials science, particularly in the development of photopolymerizable materials (Kishikawa, Hirai, & Kohmoto, 2008).

Crystal Structure and Calcium Complexes

Research into 3,5-Bis(octyloxy)benzoic acid and its complexes with calcium has revealed unique crystalline forms and two-dimensional coordinating polymers. These findings have implications for understanding molecular arrangements in crystalline materials (Przybył, Zoń, & Janczak, 2013).

Synthesis and Applications in Polymer Science

The synthesis and application of 3,5-Bis(octyloxy)benzoic acid in the production of hyperbranched polyesters have been investigated. These polyesters have applications in various fields, including coatings and adhesives (Blencowe, Davidson, & Hayes, 2003).

Electrochemical and Optical Properties

Studies have also focused on the electrochemical and optical properties of benzooxadiazole-containing monomers, which are structurally related to 3,5-Bis(octyloxy)benzoic acid. These properties are essential for applications in electronic and optoelectronic devices (Goker, Hizalan, Udum, & Toppare, 2014).

properties

IUPAC Name

3,5-dioctoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTPNZPXBSQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607226
Record name 3,5-Bis(octyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(octyloxy)benzoic acid

CAS RN

87963-85-7
Record name 3,5-Bis(octyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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